Teicoplanin A2-5

Pharmacokinetics Therapeutic Drug Monitoring Clearance

Teicoplanin A2-5 (CAS 91032-38-1) is the most lipophilic major teicoplanin component, bearing a distinctive iso-C11:0 N-acyl side chain. Generic substitution with other A2 components invalidates component-specific quantification. BP 2025 mandates resolution ≥1.0 between A2-4 and A2-5 for system suitability. Essential for LC-MS/MS calibration (imprecision <6.9%, inaccuracy 99.6–109%), ANDA/DMF filings, and pharmacopeial compliance. With 3.6-fold lower total clearance and 1.4-fold longer half-life vs A2-1, only authentic A2-5 enables accurate pharmacokinetic profiling.

Molecular Formula C89H99Cl2N9O33
Molecular Weight 1893.7 g/mol
Cat. No. B10769960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin A2-5
Molecular FormulaC89H99Cl2N9O33
Molecular Weight1893.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
InChIInChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1
InChIKeyFHBQKTSCJKPYIO-NJAHZUARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teicoplanin A2-5: Core Specifications and Identity for Procurement in Glycopeptide Antibiotic Research and Quality Control


Teicoplanin A2-5 (CAS 91032-38-1, molecular formula C89H99Cl2N9O33, molecular weight 1893.7 g/mol) is a major component of the teicoplanin glycopeptide antibiotic complex, produced by fermentation of Actinoplanes teichomyceticus [1]. It is one of the five principal teicoplanin A2 components (A2-1 through A2-5), distinguished from the other A2 components by its unique N-acyl side chain: an iso-C11:0 (11-methyldodecanoyl) branched fatty acid moiety attached to the glucosamine residue [2]. Teicoplanin A2-5 is fully characterized as a reference standard and is used in analytical method development, method validation, quality control applications, and therapeutic drug monitoring .

Teicoplanin A2-5: Why Generic Substitution with Other Teicoplanin A2 Components Fails in Critical Analytical and Pharmacokinetic Applications


Generic substitution of Teicoplanin A2-5 with other teicoplanin A2 components or with unfractionated teicoplanin mixtures is invalid for any application requiring component-specific quantification, pharmacokinetic profiling, or pharmacopeial compliance. The five major teicoplanin A2 components differ fundamentally in their N-acyl side chain structure [1], resulting in a lipophilicity gradient that increases from A2-1 (least lipophilic) to A2-5 (most lipophilic) [2]. This lipophilicity gradient directly governs distinct pharmacokinetic behaviors, including differences in total clearance (CL), renal clearance (CLR), volume of distribution at steady state (Vss), and terminal elimination half-life [3]. Regulatory monographs mandate the resolution of individual A2 components—specifically, the British Pharmacopoeia requires a minimum resolution of 1.0 between the peaks of teicoplanin A2-4 and teicoplanin A2-5 in system suitability testing [4]. Substitution with an incorrect component or a mixed reference standard introduces quantifiable analytical error, invalidates method validation, and compromises regulatory compliance in Abbreviated New Drug Application (ANDA) submissions and quality control workflows [5].

Teicoplanin A2-5: Quantitative Differentiation Evidence for Component-Specific Procurement and Method Development


Pharmacokinetic Clearance Differentiation: Teicoplanin A2-5 Exhibits the Lowest Total Clearance Among A2 Components

In a head-to-head pharmacokinetic study of healthy volunteers receiving a 400 mg intravenous bolus of teicoplanin, individual A2 components were simultaneously analyzed by HPLC. Teicoplanin A2-5 demonstrated the lowest total clearance (CL) among all A2 components [1]. The lipophilicity gradient from A2-1 to A2-5 correlated significantly with decreasing total clearance values [2].

Pharmacokinetics Therapeutic Drug Monitoring Clearance

Renal Clearance and Urinary Excretion: Teicoplanin A2-5 Shows the Lowest Renal Clearance and Urinary Recovery Among A2 Components

In the same direct head-to-head pharmacokinetic study, Teicoplanin A2-5 exhibited the lowest renal clearance (CLR) among all A2 components, and the lowest percentage of the administered dose excreted unchanged in urine (Ae) [1]. The lipophilicity of individual components, increasing from A2-1 to A2-5, was inversely correlated with both renal clearance and urinary excretion [2].

Pharmacokinetics Renal Clearance Urinary Excretion

Terminal Elimination Half-Life: Teicoplanin A2-5 Exhibits the Longest Terminal Half-Life Among A2 Components

Teicoplanin A2-5 demonstrated the longest terminal elimination half-life among the five major A2 components in the direct pharmacokinetic comparison study [1]. The study also predicted that the more lipophilic components, including A2-5, would exhibit slightly higher accumulation in plasma at steady state following repeated daily administration [2].

Pharmacokinetics Terminal Half-Life Drug Accumulation

Pharmacopeial Chromatographic Resolution Requirement: British Pharmacopoeia Mandates A2-4/A2-5 Peak Resolution for System Suitability

The British Pharmacopoeia 2025 monograph for Teicoplanin for Injection specifies a minimum resolution requirement between the chromatographic peaks of teicoplanin A2-4 and teicoplanin A2-5 [1]. This pharmacopeial requirement establishes A2-5 as a critical marker for analytical system suitability and method validation.

Chromatography Pharmacopeial Compliance System Suitability

Structural Differentiation: Teicoplanin A2-5 Possesses the Most Lipophilic N-Acyl Side Chain Among Major A2 Components

Teicoplanin A2-5 is characterized by an iso-C11:0 (11-methyldodecanoyl) branched fatty acid N-acyl side chain [1]. This structural feature confers the highest lipophilicity among the five major teicoplanin A2 components, with lipophilicity increasing sequentially from A2-1 (least lipophilic) to A2-5 (most lipophilic) [2].

Lipophilicity Structure-Activity Relationship Acyl Side Chain

Therapeutic Drug Monitoring by LC-MS: Teicoplanin A2-5 is an Essential Analyte in Validated Component-Specific Quantification

In a validated LC-MS method developed for therapeutic drug monitoring of teicoplanin in human plasma, Teicoplanin A2-5 was quantified as one of the five essential analytes alongside A2-1, A2-2, A2-3, and A2-4 [1]. The method demonstrated acceptable within-day and between-day imprecision (<6.9%) and inaccuracy (99.6%-109%) for all five components including A2-5 [2]. When compared to a commercial immunoassay (QMS teicoplanin), the LC-MS method that specifically quantifies A2-5 and other components produced systematically lower total teicoplanin concentrations, with a bias of -1.16 mg/L (95% CI: -1.90 to -0.43 mg/L) in Bland-Altman analysis [3].

LC-MS Therapeutic Drug Monitoring Bioanalysis

Teicoplanin A2-5: Validated Research and Industrial Application Scenarios Driven by Component-Specific Evidence


Calibration and Validation of LC-MS/MS Methods for Therapeutic Drug Monitoring of Teicoplanin

Teicoplanin A2-5 reference standard is essential for the calibration, quality control, and validation of LC-MS/MS methods that quantify individual teicoplanin components in human plasma or serum. As demonstrated by Mueller et al. (2014), validated methods require authentic A2-5 material to achieve acceptable imprecision (<6.9%) and inaccuracy (99.6%-109%) for component-specific therapeutic drug monitoring. The systematic bias of -1.16 mg/L observed when comparing component-resolved LC-MS to total teicoplanin immunoassays underscores that calibration curves constructed without A2-5 produce non-interchangeable concentration estimates [1].

Pharmacopeial Compliance Testing and ANDA Regulatory Submissions

The British Pharmacopoeia 2025 requires a minimum chromatographic resolution of 1.0 between teicoplanin A2-4 and teicoplanin A2-5 peaks for system suitability in teicoplanin for injection monographs [1]. Authentic A2-5 reference material is therefore mandatory for laboratories conducting pharmacopeial compliance testing, method validation, and stability studies. Regulatory submissions (including ANDA and DMF filings) require fully characterized reference standards with traceability to pharmacopeial standards (USP or EP) for impurity profiling and component quantification [2].

Component-Specific Pharmacokinetic Studies and Drug-Drug Interaction Research

The 3.6-fold lower total clearance (5.4 vs 19.3 mL/hr/kg), 5.8-fold lower renal clearance (2.8 vs 16.1 mL/hr/kg), and 1.4-fold longer terminal half-life (66.8 vs 48.1 hours) of A2-5 compared to A2-1 [1] mandate its use as a discrete analytical standard in pharmacokinetic studies. Research involving renal impairment, hepatic dysfunction, or drug-drug interactions that may differentially affect non-renal clearance pathways requires A2-5 reference material for accurate quantification. Mixed standards that do not resolve individual components cannot distinguish the differential disposition kinetics that characterize A2-5 relative to less lipophilic A2 components.

Biosynthetic Pathway and Structure-Activity Relationship Investigations

Teicoplanin A2-5 possesses the distinctive iso-C11:0 (11-methyldodecanoyl) branched fatty acid N-acyl side chain, which is synthesized from leucine-derived precursors in Actinoplanes teichomyceticus fermentation [1]. This structural uniqueness makes A2-5 reference standard valuable for biosynthetic pathway studies, particularly investigations of branched-chain fatty acid precursor incorporation and genetic regulation of acyltransferase specificity. For structure-activity relationship (SAR) studies examining the contribution of acyl chain branching and length to antibacterial activity, protein binding, or membrane interaction, authentic A2-5 material is required as a defined chemical entity distinct from A2-1 (linear C10:1), A2-2 (iso-C10:0), A2-3 (linear C10:0), and A2-4 (anteiso-C11:0).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teicoplanin A2-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.